2'-Acetonaphthone, 6'-(2-oxopropoxy)-
Description
2'-Acetonaphthone, 6'-(2-oxopropoxy)- is a naphthone derivative featuring an acetonaphthone core substituted with a 2-oxopropoxy group at the 6' position. This compound belongs to the broader class of acetonaphthones, which are aromatic ketones with applications in pharmaceuticals, organic synthesis, and materials science.
Properties
CAS No. |
73663-74-8 |
|---|---|
Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
1-(6-acetylnaphthalen-2-yl)oxypropan-2-one |
InChI |
InChI=1S/C15H14O3/c1-10(16)9-18-15-6-5-13-7-12(11(2)17)3-4-14(13)8-15/h3-8H,9H2,1-2H3 |
InChI Key |
KYZJPMUCJBTDBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)COC1=CC2=C(C=C1)C=C(C=C2)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Acetonaphthone, 6’-(2-oxopropoxy)- typically involves the reaction of 2-acetonaphthone with an appropriate alkylating agent under controlled conditions. One common method is the alkylation of 2-acetonaphthone with 2-bromoacetone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 2’-Acetonaphthone, 6’-(2-oxopropoxy)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
2’-Acetonaphthone, 6’-(2-oxopropoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxopropoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
2’-Acetonaphthone, 6’-(2-oxopropoxy)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2’-Acetonaphthone, 6’-(2-oxopropoxy)- involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2'-Acetonaphthone, 6'-(2-oxopropoxy)- with structurally related acetonaphthone derivatives, focusing on molecular properties, substituent effects, and applications.
Structural and Physicochemical Properties
Key differences arise from substituent type and position:
Notes:
- Substituent Effects: The 2-oxopropoxy group in the target compound introduces steric bulk and polar functionalities (ether and ketone), likely reducing its melting point compared to unsubstituted 1'- or 2'-acetonaphthone. For example, 2-Acetyl-1-naphthol (hydroxy-substituted) has a significantly lower melting point (98–100°C) due to disrupted crystal packing from hydrogen bonding . 6-Methoxy-2-acetonaphthone (C₁₃H₁₂O₂) shares similarities in molecular weight and substituent position but lacks the ketone in the side chain.
Commercial Availability and Purity
- 1'- and 2'-Acetonaphthone are commercially available at >90% purity, with prices ranging from JPY 3,100 to 3,600 per 25g .
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